molecular formula C10H15NOS B1463010 {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine CAS No. 1221723-62-1

{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine

Cat. No. B1463010
CAS RN: 1221723-62-1
M. Wt: 197.3 g/mol
InChI Key: QUDHHRXRBPGKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine” is an organic compound with the molecular formula C10H15NOS . It has a molecular weight of 197.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine” consists of a benzene ring substituted with a methoxy group (OCH3), a methylthio group (SCH3), and a methylamine group (NHCH3) .

Scientific Research Applications

Medicine: Cardiotonic Drug Synthesis

This compound serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole . These drugs are used to increase the strength of heart contractions, showing promise in treating heart-related ailments.

Agriculture: Pesticide Development

The methylsulfanyl group in the compound can be utilized to develop pesticides. Its reactivity with various agricultural chemicals can lead to the creation of new formulations for pest control .

Material Science: Polymer Modification

In material science, this compound can be used to modify polymers, enhancing their properties such as durability, resistance to chemicals, and thermal stability .

Environmental Science: Pollution Remediation

The compound’s potential for binding heavy metals could be explored for use in environmental pollution remediation, particularly in water treatment processes .

Biochemistry: Fluorescent Probing

Due to its structural characteristics, the compound could be modified to act as a fluorescent probe for biochemistry research, aiding in the study of cell dynamics and protein interactions .

Pharmacology: Drug Design

The compound’s molecular framework can be a valuable scaffold in pharmacological research for designing new drug molecules with potential therapeutic applications .

Analytical Chemistry: Spectroscopic Analysis

Its unique spectral properties can be harnessed in analytical chemistry for the development of new spectroscopic methods for compound identification and quantification .

Pharmacology: Metabolic Pathway Analysis

The compound could be used to study metabolic pathways in pharmacology, helping to understand how drugs are metabolized in the body, which is crucial for drug design and safety .

properties

IUPAC Name

1-(3-methoxy-4-methylsulfanylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-11-7-8-4-5-10(13-3)9(6-8)12-2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDHHRXRBPGKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Reactant of Route 4
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Reactant of Route 5
Reactant of Route 5
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Reactant of Route 6
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.